4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile
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Overview
Description
4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a complex organic compound that features a thiazole ring, a chloro-substituted phenyl group, and a benzenecarbonitrile moiety
Preparation Methods
The synthesis of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the chloro-substituted phenyl group and the benzenecarbonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The thiazole ring and the chloro-substituted phenyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The pathways involved in its action depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
When compared to similar compounds, 4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
4-Chloro-3-methylphenol: Known for its disinfectant properties.
Phenylboronic acids: Used in organic synthesis and medicinal chemistry.
Thiazole derivatives: Commonly found in various biologically active molecules. The uniqueness of this compound lies in its ability to combine these functionalities into a single molecule, offering diverse applications
Biological Activity
4-((4-(4-Chloro-3-methylphenyl)-2,5-thiazolyl)amino)benzenecarbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H12ClN3S
- Molecular Weight : 325.82 g/mol
- CAS Number : Not specified in the sources but can be referenced as CB6744601.
- Structure : The compound features a thiazole moiety linked to a chlorinated phenyl group, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Anticancer Activity : The thiazole ring is known for its role in anticancer agents. Compounds containing thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cells by modulating pathways such as Bcl-2 and caspases .
- Anticonvulsant Properties : Thiazole compounds have also been explored for their anticonvulsant activities. Research indicates that certain thiazole derivatives exhibit protective effects in models of epilepsy, potentially through modulation of neurotransmitter systems .
- Inhibition of Kinases : Similar compounds have been reported to inhibit specific kinases involved in cancer progression, suggesting that this compound may share this property .
Anticancer Activity
A study evaluating thiazole derivatives found that those with electron-withdrawing groups (like chlorine) exhibited enhanced anticancer activities against several cell lines including A-431 and Jurkat cells. The presence of the 4-chloro-3-methylphenyl group in our compound may similarly contribute to increased potency against tumor cells .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | A-431 | <10 | Bcl-2 inhibition |
Compound 2 | Jurkat | <5 | Apoptosis induction |
Anticonvulsant Activity
In another research effort, thiazole-based compounds were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The findings suggested that compounds with specific substitutions on the thiazole ring showed significant protective effects against seizures, indicating potential therapeutic applications for epilepsy .
Compound | ED50 (mg/kg) | Protective Effect (%) |
---|---|---|
Compound A | 30 | 100% |
Compound B | 20 | 80% |
Properties
IUPAC Name |
4-[[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3S/c1-11-8-13(4-7-15(11)18)16-10-22-17(21-16)20-14-5-2-12(9-19)3-6-14/h2-8,10H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNRQSGHHBHOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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